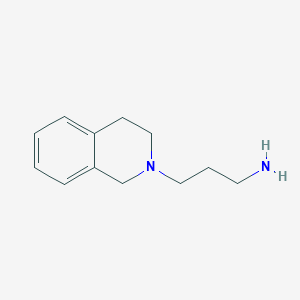
6-chloro-N-cyclopropylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-cyclopropylnicotinamide is a synthetic nicotinamide derivative known for its selective antagonistic activity on the α7 subtype of nicotinic acetylcholine receptors. This compound has a molecular formula of C₉H₉ClN₂O and a molecular weight of 196.63 g/mol . It is primarily used in research settings, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the cyclopropyl group is introduced using cyclopropylamine under controlled temperature and pressure conditions .
Industrial Production Methods
While specific industrial production methods for 6-chloro-N-cyclopropylnicotinamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and equipment to facilitate large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-cyclopropylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted nicotinamides.
Aplicaciones Científicas De Investigación
6-chloro-N-cyclopropylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on nicotinic acetylcholine receptors, particularly in neurobiological research.
Medicine: Investigated for potential therapeutic applications in neurological disorders due to its receptor antagonistic properties.
Industry: Utilized in the development of new chemical entities and as a reference compound in analytical studies
Mecanismo De Acción
The primary mechanism of action of 6-chloro-N-cyclopropylnicotinamide involves its antagonistic effect on the α7 subtype of nicotinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, thereby modulating neurotransmission. This interaction affects various molecular pathways involved in cognitive and neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A simpler analog without the chloro and cyclopropyl groups.
6-chloronicotinamide: Lacks the cyclopropyl group but has similar chlorination.
N-cyclopropylnicotinamide: Lacks the chlorine atom but has the cyclopropyl group.
Uniqueness
6-chloro-N-cyclopropylnicotinamide is unique due to its combined structural features of chlorination and cyclopropyl substitution, which confer specific receptor binding properties and biological activities not observed in its simpler analogs .
Propiedades
IUPAC Name |
6-chloro-N-cyclopropylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSOZHXVTCVGRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429447 |
Source


|
| Record name | 6-chloro-N-cyclopropylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585544-22-5 |
Source


|
| Record name | 6-chloro-N-cyclopropylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)
![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1312464.png)








![[4-(Furan-2-yl)phenyl]methanamine](/img/structure/B1312494.png)
